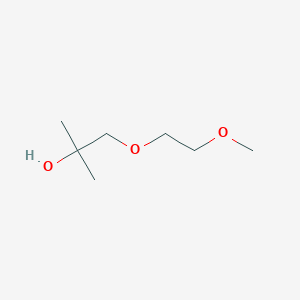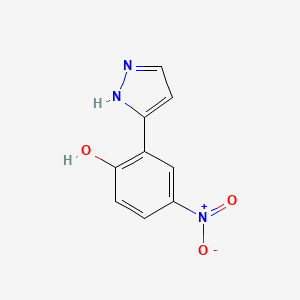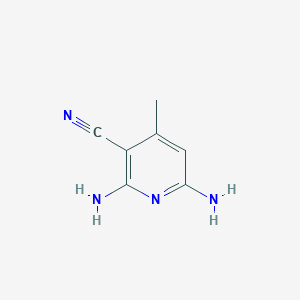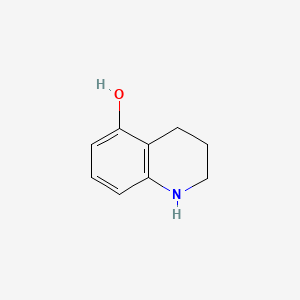
1,2,3,4-Tetrahydroquinolin-5-ol
概要
説明
1,2,3,4-Tetrahydroquinolin-5-ol is a chemical compound with the linear formula C9H11NO . It is a solid substance stored under nitrogen at a temperature of 4°C . The compound has a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinolin-5-ol and its analogs has been a subject of research. For instance, a sustainable method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines was developed using a nitrogen-doped carbon-supported Pd catalyst . This method resulted in the formation of 1,2,3,4-tetrahydroquinolines with yields in the range of 86.6–97.8% .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydroquinolin-5-ol is 1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10-11H,2-3,6H2 .
Chemical Reactions Analysis
A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19, which gave chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols .
Physical And Chemical Properties Analysis
科学的研究の応用
Asymmetric Transfer Hydrogenation
1,2,3,4-Tetrahydroquinolines are key structural elements in various natural products and have wide commercial applications, particularly in pharmaceutical and agrochemical synthesis. Their enantioselective synthesis, such as through asymmetric transfer hydrogenation, is crucial for producing bioactive alkaloids and antibacterial drugs like (+)-galipinine and (S)-flumequine (Wang, Li, Wu, Pettman, & Xiao, 2009).
Synthesis and Applications in Medicinal Chemistry and Dyes
1,2,3,4-Tetrahydroquinoline derivatives serve as intermediates in cardiovascular drugs and dyes. Recent advances in their synthesis involve various methods such as hydrogenation, Diels-Alder reaction, and multi-component reactions. These derivatives have applications in medicinal chemistry and dye manufacturing (Zhang, 2012).
Role in Medicinal Chemistry
These derivatives are significant in pharmaceutical and agrochemical industries due to their pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory effects. They are found in many biologically active natural products and therapeutic agents. Their diverse pharmacological activities depend on the types and positions of substituted functional groups (Sabale, Patel, & Kaur, 2013).
Antifungal Properties
5-Alkyl-1,2,3,4-tetrahydroquinolines exhibit antifungal properties, targeting cell membranes and inhibiting the growth of wild-type fission yeast. These derivatives may provide novel antifungal treatments (Sugiyama et al., 2015).
Enantioselective Synthesis
Enantioselective synthesis of tetrahydroquinolines, achieved through aerobic oxidation and hydride transfer/cyclization sequences, is crucial for creating ring-fused tetrahydroquinoline derivatives with high enantioselectivity. This is valuable in synthesizing complex molecules (Suh & Kim, 2014).
Inhibitors of NF-κB Transcriptional Activity
Novel 1,2,3,4-tetrahydroquinoline scaffolds have been developed as potent inhibitors of LPS-induced NF-κB transcriptional activity, exhibiting cytotoxiceffects against various human cancer cell lines. These findings highlight their potential in cancer treatment (Jo et al., 2016).
Synthesis for Antitumor Activity
1,2,3,4-Tetrahydroquinolines can be synthesized through Domino Mannich and intramolecular Friedel-Crafts alkylation reactions, showing significant antitumor activity in various cancer cell lines. This underscores their potential in developing new cancer therapies (Castillo et al., 2018).
Hydroaminomethylation
The intramolecular hydroaminomethylation of 2-isopropenylanilines, mediated by a rhodium catalyst, provides an efficient approach for preparing 1,2,3,4-tetrahydroquinolines. This method is highly chemo- and regioselective, offering an atom-economical route for these compounds (Vieira & Alper, 2007).
Visible-Light-Induced Synthesis
The synthesis of 1,2,3,4-tetrahydroquinolines can be accomplished through visible-light-induced formal [4+2] cycloaddition reactions. This method is significant for the development of novel pharmaceutical agents, allowing the creation of a wide variety of these compounds with high diastereoselectivity and stereogenic centers (Itoh et al., 2020).
Enantioselective Kinetic Resolution
Enantioselective acylation of racemic tetrahydroquinolines using Novozyme 435 lipase highlights an efficient method for synthesizing chiral derivatives. This process demonstrates the utility of biocatalysis in the preparation of these compounds (Zhou et al., 2015).
Domino Reactions in Synthesis
Recent literature emphasizes the use of domino reactions for synthesizing 1,2,3,4-tetrahydroquinolines, involving reduction or oxidation followed by cyclization. These methods offer simplified and efficient approaches for creating these compounds (Nammalwar & Bunce, 2013).
Anti-Tumour Potential
The synthesis of chiral tetrahydroquinolines using Ir-catalyzed asymmetric hydrogenation revealed potential anti-cancer activities. These compounds showed cytotoxicity against various human cancer cell lines and potential as novel cancer chemotherapeutic agents (Lam et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10-11H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACROBBFQRNFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210416 | |
| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinolin-5-ol | |
CAS RN |
61468-43-7 | |
| Record name | 5-Hydroxy-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61468-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061468437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



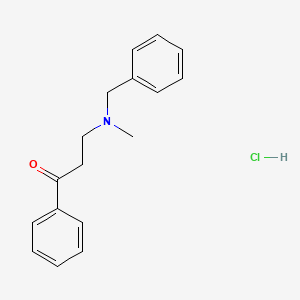

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-](/img/structure/B1599082.png)
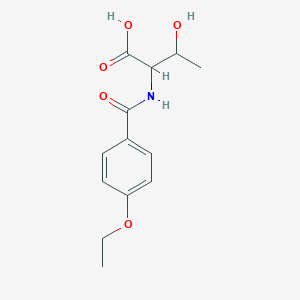
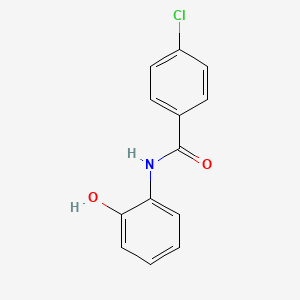

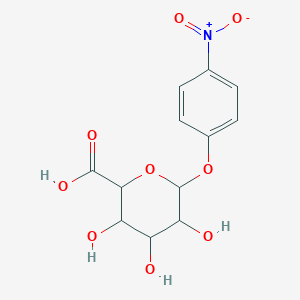
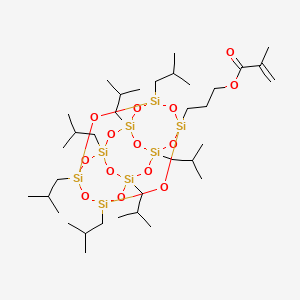
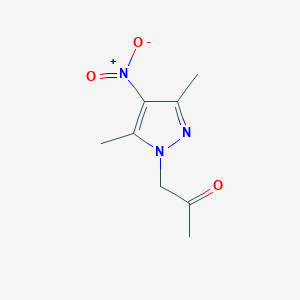
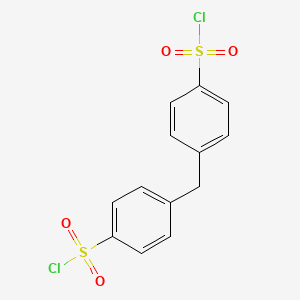
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)
